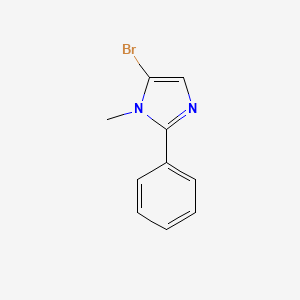

5-Bromo-1-methyl-2-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

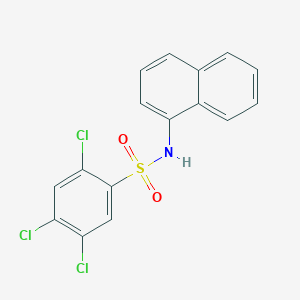

The compound "5-Bromo-1-methyl-2-phenyl-1H-imidazole" is a derivative of imidazole, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of starting materials such as histidine, as seen in the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its Nπ-Me derivative, which were synthesized from histidine with the introduction of a bromine atom causing racemization . Another method involves the Debus-Radziszewsk method, as used in the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole, which yielded a 34% success rate . The synthesis of these compounds typically requires careful control of reaction conditions to achieve the desired substitution patterns on the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various techniques such as IR, Mass, NMR (1H and 13C), and X-ray diffraction . The crystal structure is often stabilized by intermolecular interactions, which can be analyzed using Hirshfeld surface analysis and quantum chemical calculations . These studies provide insights into the conformation of the molecule and the nature of intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including catalysis, oxidation, and cycloaddition reactions. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involved a final cycloaddition reaction with an optimized substance ratio, leading to a high yield of 92.3% . The reaction mechanisms of these compounds are often complex and require detailed study to understand the pathways and intermediates involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine and methyl groups can affect properties like solubility, melting point, and reactivity. The electronic properties, such as charge distribution and molecular electrostatic potential, can be investigated using molecular orbital calculations, revealing areas of the molecule that are prone to electrophilic or nucleophilic attack . Additionally, the crystal structure and intermolecular interactions can impact the material's properties in the solid state .

Scientific Research Applications

Thermochemical Properties

5-Bromo-1-methyl-2-phenyl-1H-imidazole, as a phenyl substituted imidazole, exhibits versatile biological activity. It is part of a group of molecules with tunable physicochemical properties for practical applications. The thermochemical properties, including absolute vapor pressures and standard enthalpies of vaporization, have been studied. This research is significant for understanding the physical behavior of such compounds in different conditions (Emel’yanenko et al., 2017).

Synthesis and Anticancer Properties

This compound has been involved in the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which have shown high cytotoxicity against various human tumor cell lines. This highlights its potential in the development of anticancer drugs (Bellina et al., 2008).

Novel Synthesis Methods

A study focused on the transformation of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, demonstrating a new method for producing brominated imidazoles. This synthesis could be useful for further chemical applications (Lobana et al., 2011).

Structural Analysis in Drug Design

This compound has been used in the structural analysis of benzimidazole compounds, which are important for the design of amyloid-avid probes. Such probes are crucial in the study of neurodegenerative diseases (Ribeiro Morais et al., 2012).

Antimicrobial Agents

This compound has been used in the synthesis of novel imidazoles with potent antimicrobial properties. Such research contributes to the development of new antimicrobial drugs (Narwal et al., 2012).

Antioxidant and Anticancer Activities

Some studies have synthesized Mannich Bases containing an imidazo thiazole moiety using this compound. These bases have shown significant antioxidant and anticancer activities (Hussein & Al-lami, 2022).

Mechanism of Action

Future Directions

The future directions in the research of imidazole derivatives are promising. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name |

5-bromo-1-methyl-2-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAYGQCZSIJSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507422.png)

![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)